{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride
Overview
Description
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it an attractive candidate for use in various scientific research fields.
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
The compound has been explored in the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. These synthesized compounds showed promising results in seizure protection in various models, indicating their potential in medicinal chemistry research (Pandey & Srivastava, 2011).
Photo-induced Oxidation Studies
This compound is involved in photo-induced oxidation studies of iron complexes. The research focuses on understanding the photochemistry of these complexes, which undergo enhancement of the rate of outer sphere electron transfer under UV or visible irradiation (Draksharapu et al., 2012).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes containing this compound have been synthesized and their photocytotoxic properties examined. These complexes displayed significant photocytotoxicity in red light to various cell lines, indicating their potential use in cellular imaging and cancer treatment (Basu et al., 2014).
Coordination Chemistry
The compound has been studied in the context of coordination chemistry, particularly in the synthesis and complex chemistry of ligands related to 2,6-bis(pyrazolyl)pyridines. These compounds have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-4-6-3-7-8(5-10-6)12-2-1-11-7;;/h3,5H,1-2,4,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOFOFFWRZANIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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